molecular formula C12H17N5O2 B2991922 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 332099-08-8

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

Cat. No.: B2991922
CAS No.: 332099-08-8
M. Wt: 263.301
InChI Key: ILYZWZCGLPZCAN-UHFFFAOYSA-N
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Description

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds containing nitrogen atoms. This particular compound has found applications in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. A common synthetic route includes the alkylation of 3-methylxanthine with 2-methylprop-2-enyl bromide followed by the ethylation of the resulting product with ethylamine. Reaction conditions often include the use of polar solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow reactors. The scalability of the reaction requires careful control of temperature, pressure, and the purity of the starting materials to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the amino group to an amine.

  • Substitution: Nucleophilic substitution reactions at the purine ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

  • Oxidation Products: Oxo derivatives of the purine compound.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Alkylated or arylated purine derivatives.

Scientific Research Applications

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been utilized in several scientific research fields, including:

  • Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential role as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

  • Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific molecular targets.

  • Industry: Employed in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets within cells. Its mechanism of action involves binding to the active sites of enzymes, thereby inhibiting their activity. For instance, it may inhibit kinase enzymes by competing with ATP for binding sites, leading to the modulation of signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

When compared to other purine derivatives, 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione stands out due to its unique ethylamino and 2-methylprop-2-enyl substituents. Similar compounds include:

  • Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects.

  • Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate.

  • Theophylline (1,3-Dimethylxanthine): Used in respiratory therapies.

Conclusion

This compound is a versatile compound with wide-ranging applications in scientific research, chemistry, medicine, and industry. Its unique structure and chemical properties make it a valuable tool for exploring new frontiers in these fields.

Biological Activity

8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their roles in cellular metabolism and signaling pathways, particularly in cancer therapeutics and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 274.32 g/mol. The structure features an ethylamino group at the 8-position, a methyl group at the 3-position, and a 2-methylprop-2-enyl substituent at the 7-position of the purine ring.

PropertyValue
Molecular FormulaC14H18N4O2C_{14}H_{18}N_{4}O_{2}
Molecular Weight274.32 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It may act as an enzyme inhibitor by binding to active sites or modulating receptor activity.

Enzyme Inhibition

Research indicates that purine derivatives can inhibit key enzymes involved in nucleotide metabolism. For instance, studies have shown that compounds similar to this compound can inhibit adenosine deaminase (ADA), which plays a crucial role in the purine salvage pathway and is implicated in various cancers .

Biological Activity Studies

Several studies have explored the biological activities of purine derivatives, including anti-cancer properties and effects on cellular signaling:

  • Anti-cancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Signal Transduction Modulation :
    • The compound has been shown to modulate pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This modulation can lead to decreased tumor growth in preclinical models .

Case Studies

A detailed examination of case studies provides insight into the practical applications of this compound:

  • Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Case Study 2 : Research involving A549 lung cancer cells showed that treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, suggesting a mechanism for its anti-proliferative effects .

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-5-13-11-14-9-8(17(11)6-7(2)3)10(18)15-12(19)16(9)4/h2,5-6H2,1,3-4H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYZWZCGLPZCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-08-8
Record name 8-(ETHYLAMINO)-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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